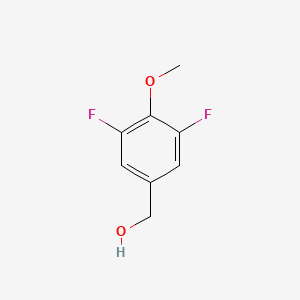

3,5-Difluoro-4-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDDWYZOCQFZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590630 | |

| Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706786-41-6 | |

| Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3,5-Difluoro-4-methoxybenzyl alcohol, a valuable fluorinated building block in medicinal chemistry and materials science. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-Difluoro-4-methoxybenzaldehyde, from 3,5-Difluoro-4-methoxybenzonitrile. The subsequent and final step is the selective reduction of the aldehyde functional group to yield the target benzyl alcohol.

The overall synthetic transformation is depicted below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde

This procedure outlines the conversion of 3,5-Difluoro-4-methoxybenzonitrile to 3,5-Difluoro-4-methoxybenzaldehyde.

Materials:

-

3,5-Difluoro-4-methoxybenzonitrile

-

Raney Alloy

-

90% Formic Acid

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suitable round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Difluoro-4-methoxybenzonitrile (0.237 mol).

-

Add 90% formic acid (400 ml) to the flask.

-

Carefully add Raney alloy (40 g) to the reaction mixture in portions.

-

Heat the mixture to reflux and maintain for a duration sufficient for the completion of the reaction (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger beaker containing ice water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3 x 150 ml).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 3,5-Difluoro-4-methoxybenzaldehyde can be purified by column chromatography or recrystallization.

Step 2: Reduction to this compound

This protocol details the reduction of 3,5-Difluoro-4-methoxybenzaldehyde to the target alcohol using sodium borohydride.[1][2] This method is favored for its mild reaction conditions and high selectivity for the aldehyde group.[3]

Materials:

-

3,5-Difluoro-4-methoxybenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

5% Hydrochloric Acid

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Erlenmeyer flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.5 mmol) in methanol (0.5 mL) in a 5-mL round-bottom flask.[4]

-

In a separate reaction tube, prepare a solution of sodium borohydride (1.5 mmol) in a mixture of methanol (1 mL) and 0.4 mL of 12.5% methanolic sodium methoxide.[4]

-

Slowly add the sodium borohydride solution to the aldehyde solution with occasional swirling over a period of 5 minutes.[4]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 20 minutes.

-

Prepare a quench solution of 0.3 mL of 5% HCl in 5 mL of H₂O in a small Erlenmeyer flask, and cool it in an ice bath.[4]

-

Slowly transfer the reaction mixture into the cooled dilute acid solution to quench the reaction and decompose any excess sodium borohydride.

-

Extract the aqueous mixture with diethyl ether (3 x 5 mL).[4]

-

Combine the organic extracts and wash with saturated sodium chloride solution (1.5 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Reagents | Solvent | Yield | Purity |

| 1 | 3,5-Difluoro-4-methoxybenzonitrile | 3,5-Difluoro-4-methoxybenzaldehyde | Raney Alloy, Formic Acid | Formic Acid | 56%[5] | Low melting solid[5] |

| 2 | 3,5-Difluoro-4-methoxybenzaldehyde | This compound | Sodium Borohydride | Methanol | ~60% (Typical for similar reductions)[4] | N/A |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the reduction and purification.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of 3,5-Difluoro-4-methoxybenzaldehyde. The presented protocols, based on established chemical literature, provide a clear and actionable guide for researchers. The use of sodium borohydride offers a safe and effective method for the final reduction step, making this synthesis accessible in a standard organic chemistry laboratory. Careful execution of the experimental procedures and purification steps will yield the desired product for further application in research and development.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol

This technical guide provides detailed protocols for the synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Two primary synthetic routes are presented, starting from commercially available precursors: the reduction of 3,5-Difluoro-4-methoxybenzaldehyde and the reduction of 3,5-Difluoro-4-methoxybenzoic acid.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through two main pathways, each involving the reduction of a corresponding oxidized precursor. The choice of route may depend on the availability and cost of the starting materials. An overview of the synthetic strategy is presented below.

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursor: 3,5-Difluoro-4-methoxybenzaldehyde

A common precursor for the synthesis of the target alcohol is 3,5-Difluoro-4-methoxybenzaldehyde. This can be prepared by the methylation of commercially available 3,5-Difluoro-4-hydroxybenzaldehyde.

Experimental Protocol: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

Materials:

-

3,5-Difluoro-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise to the suspension.

-

Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield 3,5-Difluoro-4-methoxybenzaldehyde.

Caption: Mechanism of methylation reaction.

Route 1: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde

This route involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

3,5-Difluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or saturated ammonium chloride solution.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford this compound.

Caption: Mechanism of aldehyde reduction with NaBH4.

Route 2: Reduction of 3,5-Difluoro-4-methoxybenzoic acid

This alternative route utilizes the more potent reducing agent, lithium aluminum hydride, to reduce the carboxylic acid to the primary alcohol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

Materials:

-

3,5-Difluoro-4-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-Difluoro-4-methoxybenzoic acid (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound.

Caption: Mechanism of carboxylic acid reduction with LiAlH4.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| Precursor Synthesis | 3,5-Difluoro-4-hydroxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | Acetone | 4-6 hours | Reflux | 85-95 |

| Route 1 | 3,5-Difluoro-4-methoxybenzaldehyde | Sodium borohydride | Methanol | 1-2 hours | 0 °C to RT | 90-98 |

| Route 2 | 3,5-Difluoro-4-methoxybenzoic acid | Lithium aluminum hydride | THF | 2-4 hours | Reflux | 80-90 |

Technical Guide: Physicochemical and Biological Profile of Methoxybenzyl Alcohols

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the chemical properties of 3,5-Difluoro-4-methoxybenzyl alcohol (CAS 706786-41-6). Due to the limited availability of in-depth biological data for this specific compound in publicly accessible literature, this guide also presents a comprehensive analysis of the biological activities and associated experimental protocols for a structurally related analogue, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA). This information on DHMBA is included to provide a framework for potential research directions and methodologies that may be applicable to the study of similar substituted benzyl alcohols.

Section 1: this compound (CAS 706786-41-6)

This compound is a fluorinated aromatic alcohol. The following tables summarize its known chemical and physical properties based on available data.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 706786-41-6 | N/A |

| Molecular Formula | C₈H₈F₂O₂ | [1][2] |

| Molecular Weight | 174.14 g/mol | [1] |

| Predicted Boiling Point | 247.4 ± 35.0 °C | [1] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | [1] |

| Synonyms | 2,6-Difluoro-4-(hydroxymethyl)anisole | [2] |

Note: The boiling point and density are predicted values and have not been experimentally verified in the cited sources.

Experimental Data

At the time of this report, detailed experimental protocols for the synthesis, purification, and biological analysis of this compound are not extensively described in peer-reviewed scientific literature. Spectroscopic data such as NMR, IR, and mass spectrometry may be available from commercial suppliers.

Section 2: 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) - A Structural Analogue

The following sections detail the biological activities and experimental methodologies for 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a compound with structural similarity to this compound. DHMBA has been identified as a potent antioxidant and has been studied for its effects on various cellular processes.

Biological Activities of DHMBA

DHMBA has been shown to exhibit a range of biological effects, including:

-

Antioxidant Activity : DHMBA is a potent scavenger of free radicals and has been shown to protect cells from oxidative stress.[3]

-

Anti-adipogenic Effects : It has been demonstrated to inhibit adipogenesis in 3T3-L1 adipocytes by regulating signaling pathways related to insulin.[4]

-

Anticancer Activity : DHMBA has been found to suppress the proliferation of human glioblastoma cells and prostate cancer cells, and stimulate apoptotic cell death.[3][5] It achieves this by modulating signaling pathways that promote cell growth and increasing the levels of tumor suppressor proteins.[3][5]

-

Neuroprotective Effects : Studies in aged mice suggest that DHMBA can improve working memory and reduce anxiety-like behavior by inhibiting neuronal loss and interacting with the Keap1-Nrf2 pathway.[6]

-

Stress Response Regulation : DHMBA can cross the blood-brain barrier and has been shown to inhibit the hyperactivity of the hypothalamus-pituitary-adrenal (HPA) axis in response to stress.[7]

Table 2: Summary of Quantitative Data for DHMBA's Biological Effects

| Biological Effect | Cell Line/Model | Concentration Range | Key Findings | Reference |

| Anti-proliferative | Human Glioblastoma Cells | 0.1 - 250 µM | Significant suppression of cell proliferation | [5] |

| Anti-adipogenic | 3T3-L1 Preadipocytes | 1, 10, or 100 µM | Inhibition of lipid accumulation | [4] |

| Anti-proliferative | A549 Human Lung Cancer Cells | 1, 10, 100, or 250 µM | Suppression of cell growth | [3] |

| Anti-proliferative | RAW264.7 Macrophages | 1 - 1000 µM | Suppression of growth and stimulation of cell death | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of DHMBA.

1. Cell Culture and Proliferation Assays

-

Cell Lines: Human glioblastoma cells, 3T3-L1 preadipocytes, A549 human lung cancer cells, and RAW264.7 macrophages.[3][4][5][8]

-

Culture Conditions: Cells are typically cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) or calf fetal serum.[4][5][8]

-

Treatment: DHMBA, dissolved in a suitable solvent like ethanol, is added to the culture medium at various concentrations.[3][8]

-

Proliferation Assessment: Cell growth can be assessed by direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT assay, which measures metabolic activity.

2. Western Blot Analysis for Protein Expression

-

Objective: To determine the levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Cell Lysis: After treatment with DHMBA, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a method such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, MAPK, mTOR, p53, p21, Caspase-3).[4][5]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection using a chemiluminescent substrate. The resulting bands are visualized and quantified.

-

3. Adipogenesis Inhibition Assay

-

Cell Line: 3T3-L1 preadipocytes.[4]

-

Protocol:

-

Differentiation Induction: Preadipocytes are induced to differentiate into adipocytes using a differentiation medium containing insulin.

-

Treatment: DHMBA is added to the culture medium during the differentiation process.[4]

-

Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

-

Quantification: The amount of lipid accumulation can be quantified by extracting the dye from the stained cells and measuring its absorbance with a spectrophotometer.

-

Signaling Pathways Modulated by DHMBA

DHMBA has been shown to influence several key signaling pathways involved in cell growth, differentiation, and apoptosis.

Caption: DHMBA's modulation of key signaling pathways.

The diagram above illustrates the inhibitory and activating effects of DHMBA on various proteins involved in cell cycle regulation and apoptosis. DHMBA has been shown to inhibit pro-growth signaling molecules such as PI3K, Akt, MAPK, and mTOR, while activating tumor suppressors like p53, p21, and Rb, and the apoptosis effector Caspase-3.[3][4][5]

Caption: DHMBA's activation of the Nrf2 antioxidant pathway.

This workflow demonstrates how DHMBA is proposed to exert its antioxidant effects. It is suggested that DHMBA inhibits the interaction between Keap1 and Nrf2.[6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and promote the transcription of antioxidant enzymes like GPX4 and HO-1.[6]

References

- 1. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways [mdpi.com]

- 5. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the aromatic alcohol 3,5-Difluoro-4-methoxybenzyl alcohol, a compound of interest in medicinal chemistry and materials science. This document compiles predicted and analytical data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-7.2 | Triplet | ~8-10 | Ar-H |

| ~4.7 | Singlet | - | CH ₂OH |

| ~3.9 | Singlet | - | OCH ₃ |

| ~1.6 | Singlet (broad) | - | OH |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~158 (dd, J ≈ 250, 15 Hz) | C -F |

| ~138 (t, J ≈ 15 Hz) | C -OCH₃ |

| ~135 (t, J ≈ 5 Hz) | C -CH₂OH |

| ~110 (dd, J ≈ 20, 5 Hz) | C -H |

| ~65 | C H₂OH |

| ~62 | OC H₃ |

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3300 (broad) | O-H stretch (alcohol) |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1620-1580 | C=C stretch (aromatic ring) |

| ~1470-1430 | C-H bend (aliphatic) |

| ~1280-1200 | C-O-C stretch (aryl ether) |

| ~1150-1050 | C-F stretch |

| ~1050-1000 | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 174.05 | [M]⁺ |

| 175.06 | [M+H]⁺ |

| 197.04 | [M+Na]⁺ |

Source: Predicted data from PubChem.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy:

-

Instrument: 101 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: FT-IR Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,5-Difluoro-4-methoxybenzyl alcohol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. This guide also includes a comprehensive experimental protocol for acquiring a high-resolution ¹H NMR spectrum of this and similar aromatic alcohols.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the aromatic protons, the methylene protons of the benzyl group, the hydroxyl proton, and the methoxy protons. The quantitative data for these predicted signals are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H | ~7.0 - 7.2 | Triplet | ~2.0 (⁴JH-F) | 2H |

| CH₂ | ~4.6 | Singlet | - | 2H |

| OH | Variable (typically ~1.5 - 4.0) | Singlet (broad) | - | 1H |

| OCH₃ | ~3.9 | Singlet | - | 3H |

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature.

Structural Analysis and Signal Assignment

The predicted chemical shifts and multiplicities are based on the electronic environment of each proton in the molecule.

-

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet in the aromatic region of the spectrum. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (⁴JH-F coupling). The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group will influence the precise chemical shift.

-

Methylene Protons (CH₂): The two protons of the benzylic methylene group are equivalent and are not expected to show coupling to any neighboring protons. Therefore, they should appear as a sharp singlet.

-

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a distinct singlet in a region typical for methoxy groups.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Solvent: Chloroform-d (CDCl₃) is a common choice. The residual solvent peak (δ ~7.26 ppm) can be used as an internal reference.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for ¹H NMR.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound and the different proton environments.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3,5-Difluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-difluoro-4-methoxybenzyl alcohol. Due to the absence of publicly available experimental spectra, this document presents a predicted ¹³C NMR data set, derived from established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated based on the known effects of fluoro, methoxy, and hydroxymethyl substituents on a benzene ring. The assignments are based on symmetry considerations and expected electronic effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C1 | 135-140 | Triplet | 3-5 |

| C2, C6 | 105-110 | Doublet | 20-25 |

| C3, C5 | 155-160 | Doublet of Doublets | 240-250 (¹JCF), 10-15 (³JCCF) |

| C4 | 140-145 | Triplet | 10-15 |

| CH₂OH | 60-65 | Singlet | - |

| OCH₃ | 60-65 | Singlet | - |

Rationale for Predicted Chemical Shifts and Coupling Constants

The prediction of the ¹³C NMR spectrum of this compound is based on the additive effects of its substituents on the benzene ring.

-

Fluorine Substituents (C3 and C5): The two fluorine atoms are the most influential substituents. They are strongly electronegative and are expected to cause a significant downfield shift for the carbons they are directly attached to (C3 and C5). Furthermore, these carbons will exhibit a large one-bond coupling constant (¹JCF). The fluorine atoms will also influence the chemical shifts of the other ring carbons through two-bond (²JCCF), three-bond (³JCCF), and four-bond (⁴JCCCF) couplings, which will result in characteristic splitting patterns.

-

Methoxy Group (C4-OCH₃): The methoxy group is an electron-donating group, which typically shields the ortho and para carbons. However, in this case, its effect is modulated by the two ortho fluorine atoms. The methoxy carbon itself (OCH₃) is expected to appear in the typical range for an aryl methyl ether.

-

Hydroxymethyl Group (C1-CH₂OH): The hydroxymethyl group is a weakly deactivating group. The benzylic carbon (CH₂OH) will have a chemical shift in the characteristic range for benzylic alcohols.

-

Symmetry: The molecule possesses a C₂ axis of symmetry through the C1-C4 axis. This symmetry means that C2 and C6 are chemically equivalent, as are C3 and C5. This reduces the number of expected signals for the aromatic carbons.

Experimental Protocols

While the presented data is predictive, a standard experimental protocol for acquiring the ¹³C NMR spectrum of this compound would be as follows:

1. Sample Preparation:

- Weigh approximately 20-50 mg of this compound.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.

2. NMR Spectrometer Setup:

- The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

- The corresponding ¹³C frequency would be approximately 100 MHz.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

- Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the expected range of chemical shifts for organic molecules.

- Acquisition Time: Typically 1-2 seconds.

- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer sensitivity.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

- Phase and baseline correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹³C NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for ¹³C NMR analysis.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation.

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzyl alcohol is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the known physical properties, a hypothetical synthesis protocol, and a proposed mechanism of action for this compound, based on the activities of structurally related compounds.

Core Physical and Chemical Properties

Experimental data on the physical properties of this compound is limited in publicly available literature. The following table summarizes the available predicted and basic chemical information.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | |

| Molecular Weight | 174.15 g/mol | [1] |

| Predicted Boiling Point | 247.4 ± 35.0 °C | |

| Predicted Density | 1.283 ± 0.06 g/cm³ | |

| Predicted pKa | 13.75 ± 0.10 | |

| CAS Number | 706786-41-6 | [1] |

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified.

Hypothetical Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, the following protocols are proposed based on standard organic synthesis and analysis techniques for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound could involve the reduction of a corresponding benzaldehyde derivative.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Procedure:

-

Dissolution: Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would confirm the chemical structure and the presence of fluorine atoms through characteristic splitting patterns.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Potential Biological Activity and Signaling Pathway Involvement (Hypothetical)

While no specific biological activities have been reported for this compound, its structural analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to possess antioxidant and anticancer properties.[2][3] DHMBA has been reported to modulate several signaling pathways, including those involved in cell proliferation and apoptosis.[2][3]

It is plausible that this compound could exhibit similar biological activities, potentially acting as an inhibitor of pro-growth signaling pathways in cancer cells. The following diagram illustrates a hypothetical mechanism of action based on the known effects of DHMBA on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.

This proposed mechanism suggests that this compound could potentially inhibit the PI3K/Akt/mTOR signaling cascade, leading to a reduction in cancer cell proliferation and survival. This hypothesis provides a framework for future experimental validation.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar aromatic alcohols should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents an interesting, yet understudied, molecule with potential for further investigation in the field of drug discovery. The presence of difluoro and methoxy substitutions on the benzyl alcohol scaffold suggests that it may possess unique biological activities. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this compound. Further experimental work is necessary to validate the predicted properties and to elucidate its biological functions.

References

Reactivity of 3,5-Difluoro-4-methoxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the benzene ring, ortho to the hydroxymethyl group, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol in this compound, focusing on key transformations relevant to synthetic chemistry and drug design. The discussion is supported by detailed experimental protocols derived from analogous systems, quantitative data, and mechanistic insights.

The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. More importantly, this electronic perturbation directly impacts the reactivity of the benzylic alcohol, influencing its oxidation, susceptibility to nucleophilic substitution, and etherification reactions. Understanding these reactivity patterns is crucial for the strategic incorporation of the 3,5-difluoro-4-methoxyphenyl motif into complex molecular architectures.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 706786-41-6 |

Reactivity Profile

The reactivity of the benzylic alcohol in this compound is primarily governed by the electronic effects of the two fluorine atoms. These effects modulate the stability of intermediates and transition states in various reactions.

Oxidation to 3,5-Difluoro-4-methoxybenzaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The electron-withdrawing nature of the fluorine atoms is expected to facilitate this oxidation process by making the benzylic proton more acidic and stabilizing the developing negative charge in the transition state of many oxidation mechanisms.

Experimental Protocol (Adapted from the oxidation of substituted benzyl alcohols):

A common method for the oxidation of benzyl alcohols is the use of pyridinium chlorochromate (PCC).

-

Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3,5-Difluoro-4-methoxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Quantitative Data (Predicted based on analogous reactions):

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| PCC | DCM | 25 | 2-4 | >90 |

| MnO₂ | DCM | 25 | 24 | 85-95 |

| Swern Oxidation | DCM, DMSO, (COCl)₂ | -78 to 25 | 1-2 | >95 |

Spectroscopic Data for 3,5-Difluoro-4-methoxybenzaldehyde (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, CHO), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.00 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 189.5 (CHO), 160.0 (d, J = 252.0 Hz, C-F), 140.0 (t, J = 10.0 Hz, C-OCH₃), 132.0 (C-CHO), 112.0 (d, J = 20.0 Hz, C-H), 56.5 (OCH₃).

Nucleophilic Substitution at the Benzylic Position

The benzylic hydroxyl group is a poor leaving group and requires activation for nucleophilic substitution to occur. Common methods involve conversion to a better leaving group, such as a tosylate or a halide. The strong electron-withdrawing effect of the fluorine atoms will likely disfavor the formation of a benzylic carbocation (Sɴ1 pathway) and promote a bimolecular substitution mechanism (Sɴ2 pathway).

Experimental Protocol: Two-Step Halogenation-Substitution (Example with Bromide):

-

Step 1: Bromination

-

Materials: this compound, Phosphorus tribromide (PBr₃), Diethyl ether.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it onto ice water.

-

Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 3,5-difluoro-4-methoxybenzyl bromide.

-

-

-

Step 2: Nucleophilic Substitution with an Amine (Example with Morpholine)

-

Materials: 3,5-Difluoro-4-methoxybenzyl bromide, Morpholine, Acetonitrile, Potassium carbonate.

-

Procedure:

-

To a solution of 3,5-difluoro-4-methoxybenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired amine product.

-

-

Logical Relationship of Nucleophilic Substitution:

Caption: Workflow for the nucleophilic substitution of this compound.

Etherification

The formation of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

Experimental Protocol: Williamson Ether Synthesis (Example with Methyl Iodide):

-

Materials: this compound, Sodium hydride (NaH), Tetrahydrofuran (THF), Methyl iodide (CH₃I).

-

Procedure:

-

To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3,5-difluoro-4-methoxybenzyl methyl ether.

-

Quantitative Data for Etherification (Predicted):

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| CH₃I | NaH | THF | 25 | 85-95 |

| C₂H₅Br | NaH | THF | 50 | 80-90 |

| (CH₃)₂SO₄ | K₂CO₃ | Acetone | 60 | 80-90 |

Spectroscopic Data for 3,5-Difluoro-4-methoxybenzyl Methyl Ether (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.00 (d, J = 8.0 Hz, 2H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.00 (s, 3H, Ar-OCH₃), 3.40 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 160.0 (d, J = 250.0 Hz, C-F), 140.0 (t, J = 10.0 Hz, C-OCH₃), 130.0 (C-CH₂), 112.0 (d, J = 20.0 Hz, C-H), 72.0 (Ar-CH₂-O), 58.0 (OCH₃), 56.5 (Ar-OCH₃).

Signaling Pathways and Biological Relevance

While specific studies on the biological activity of this compound are limited, the introduction of fluorinated motifs is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluoro-4-methoxyphenyl group can serve as a key pharmacophore in the development of new therapeutic agents. For instance, fluorinated benzyl derivatives are often explored as inhibitors of various enzymes or as ligands for receptors in different signaling pathways. The reactivity profile outlined in this guide is essential for the synthesis of libraries of compounds for biological screening.

Hypothetical Drug Development Workflow:

Caption: A generalized workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a versatile building block with a reactivity profile significantly influenced by its fluorine substituents. The electron-withdrawing nature of the fluorine atoms facilitates oxidation of the benzylic alcohol and favors Sɴ2-type nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity, supported by extrapolated experimental protocols and data from analogous compounds. Further experimental investigation into the specific reaction kinetics and yields for this molecule will be invaluable for its broader application in the synthesis of novel pharmaceuticals and advanced materials. The provided workflows and data tables serve as a practical resource for researchers aiming to incorporate this valuable fluorinated synthon into their synthetic strategies.

Stability of 3,5-Difluoro-4-methoxybenzyl Alcohol: An In-depth Technical Guide

Disclaimer: Publicly available experimental data on the stability of 3,5-Difluoro-4-methoxybenzyl alcohol is limited. This guide provides a comprehensive overview based on established chemical principles and stability data from structurally related compounds, including benzyl alcohol and its substituted derivatives. The experimental protocols and quantitative data presented herein are illustrative and designed to serve as a foundational resource for researchers.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in pharmaceutical and materials science research. Understanding its stability under various stress conditions is crucial for the development of robust formulations, determination of appropriate storage conditions, and identification of potential degradation products. This technical guide outlines the predicted stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress, drawing parallels from the known behavior of benzyl alcohol and the electronic effects of its substituents.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[1][2]

Predicted Stability Profile

The stability of this compound is influenced by the interplay of its core benzyl alcohol structure and the electronic effects of the fluorine and methoxy substituents. The benzylic alcohol functional group is susceptible to oxidation.[3][4] The two fluorine atoms, being strongly electron-withdrawing, are expected to influence the reactivity of the aromatic ring and the benzylic carbon. The methoxy group, an electron-donating group, will also modulate the electron density of the aromatic system.

Hydrolytic Stability

Benzyl esters can undergo hydrolysis to form benzyl alcohol and the corresponding carboxylic acid, a reaction that can be catalyzed by acids or bases.[5][6][7][8] However, this compound itself, being an alcohol, is not expected to undergo hydrolysis. It is predicted to be stable across a wide pH range under typical hydrolytic conditions.

Oxidative Stability

The primary degradation pathway for benzyl alcohol is oxidation.[3][9] It can be oxidized first to the corresponding aldehyde (benzaldehyde) and then further to the carboxylic acid (benzoic acid).[3][9][10] This process can occur in the presence of various oxidizing agents, including peroxides, metal ions, and even atmospheric oxygen over time.[4][11][12]

For this compound, a similar oxidative degradation is anticipated to be the most significant pathway. The primary degradation products would likely be 3,5-difluoro-4-methoxybenzaldehyde and subsequently 3,5-difluoro-4-methoxybenzoic acid. The electron-withdrawing fluorine atoms may slightly decrease the susceptibility of the benzylic alcohol to oxidation compared to unsubstituted benzyl alcohol.

Thermal Stability

Benzyl alcohol exhibits good thermal stability, with a high boiling point of around 205°C.[3] However, at elevated temperatures, especially in the presence of catalysts or impurities, degradation can occur. For fluorinated organic compounds, the strong carbon-fluorine bond generally enhances thermal stability.[13] Therefore, this compound is expected to be thermally stable under normal storage and handling conditions. At very high temperatures, decomposition could lead to the formation of various degradation products, potentially involving cleavage of the methoxy group or side chain reactions.

Photolytic Stability

Aromatic compounds can be susceptible to photolytic degradation. Benzyl alcohol itself can undergo photochemical reactions.[14][15] The presence of chromophores in the molecule allows for the absorption of light, which can lead to the formation of excited states and subsequent chemical reactions. For this compound, exposure to UV or high-intensity visible light could potentially lead to degradation. The exact degradation pathway would depend on the wavelength of light and the presence of photosensitizers. The stability of the C-F bond in fluoroaromatic compounds under photolytic conditions can vary.[16]

Illustrative Experimental Protocols for Forced Degradation Studies

The following are hypothetical experimental protocols for conducting forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation of the parent compound.[2]

General Stock Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is used for all stress studies.

Hydrolytic Stress (Acidic and Basic)

-

Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralized with an equivalent amount of 0.1 N NaOH, and diluted for analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 N HCl, and diluted for analysis.

Oxidative Stress

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature, protected from light, for 24 hours. Samples are taken at various time points for analysis.

Thermal Stress

A solid sample of this compound is placed in a thermostatically controlled oven at 80°C for 48 hours. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.

Photolytic Stress

A solution of this compound in a suitable solvent is exposed to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample is kept in the dark under the same temperature conditions. Samples are analyzed at appropriate time intervals.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | < 1% | None |

| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | < 1% | None |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 15% | 3,5-Difluoro-4-methoxybenzaldehyde, 3,5-Difluoro-4-methoxybenzoic acid |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 5% | Minor unspecified degradants |

| Photolytic | UV/Vis Light | 7 days | Room Temp | 10% | Photodegradation products |

Visualizations

Predicted Oxidative Degradation Pathway

Caption: Predicted oxidative degradation pathway of this compound.

General Experimental Workflow for Forced Degradation

Caption: General experimental workflow for forced degradation studies.

Conclusion

While direct experimental stability data for this compound is not extensively available, a scientifically sound stability profile can be inferred from the known chemistry of benzyl alcohol and the electronic effects of its substituents. The primary anticipated degradation pathway is oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. The compound is expected to be stable under hydrolytic conditions and to possess good thermal stability, enhanced by the presence of fluorine atoms. Photolytic degradation is possible upon exposure to light. The illustrative experimental protocols and predicted degradation pathways provided in this guide serve as a valuable starting point for researchers and drug development professionals working with this and structurally related molecules. It is imperative that any stability assessment be confirmed through rigorous experimental studies.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the stability of Benzyl Alcohol? - Blog [zbwhr.com]

- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 6. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 7. snowhitechem.com [snowhitechem.com]

- 8. echemi.com [echemi.com]

- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Difluoro-4-methoxybenzyl Alcohol: A Technical Guide for Researchers

Abstract

This technical guide addresses the solubility of 3,5-Difluoro-4-methoxybenzyl alcohol in organic solvents, a critical parameter for its application in research and drug development. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific compound. This guide, therefore, provides a framework for researchers to approach the solubility assessment of this compound. It includes qualitative solubility information for the structurally related compound, 4-methoxybenzyl alcohol, a general experimental protocol for solubility determination, and a logical workflow to guide solvent selection and experimental design. The influence of fluorination on solubility is also discussed to provide a theoretical basis for solvent choice.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their solubility, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.

Despite a thorough search of scientific databases and chemical literature, no specific quantitative solubility data for this compound in common organic solvents could be identified. This document aims to bridge this knowledge gap by providing researchers, scientists, and drug development professionals with a practical guide to determining its solubility.

Estimated Solubility Profile Based on a Structural Analog

In the absence of direct data, the solubility of a closely related compound, 4-methoxybenzyl alcohol, can offer initial guidance. It is crucial to recognize that the presence of two fluorine atoms in this compound will undoubtedly influence its solubility profile compared to its non-fluorinated counterpart. The electron-withdrawing nature of fluorine can decrease the basicity of the hydroxyl group and alter intermolecular interactions.

Table 1: Qualitative Solubility of 4-Methoxybenzyl Alcohol

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Freely Soluble | [1] |

| Diethyl Ether | Freely Soluble | [1] |

Note: This data is for 4-methoxybenzyl alcohol and should be used as a preliminary guide only. Experimental verification for this compound is essential.

General Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound in an organic solvent. This method can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or a suitable quantitative analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be present throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

From the calibration curve, determine the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

For a novel compound like this compound where solubility data is unavailable, a systematic approach is recommended. The following diagram illustrates a logical workflow for researchers.

Caption: Logical workflow for the solubility assessment of a novel compound.

The Influence of Fluorine on Solubility

The presence of two fluorine atoms on the benzene ring of this compound is expected to have a pronounced effect on its solubility compared to 4-methoxybenzyl alcohol. Key considerations include:

-

Increased Polarity of C-F Bonds: The high electronegativity of fluorine creates strong C-F dipoles. However, the symmetrical arrangement of the two fluorine atoms in the 3 and 5 positions may lead to a partial cancellation of their dipole moments, affecting the overall molecular polarity.

-

Reduced Hydrogen Bond Donating Capacity: The electron-withdrawing nature of the fluorine atoms can decrease the acidity of the hydroxyl proton, potentially weakening its ability to act as a hydrogen bond donor.

-

Weak Hydrogen Bond Accepting Capacity: The fluorine atoms can act as weak hydrogen bond acceptors.

-

Hydrophobicity: Perfluorination generally increases hydrophobicity. While this compound is not perfluorinated, the fluorine atoms will contribute to an increase in the nonpolar surface area.

Given these competing factors, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents (like DMSO and DMF) that can effectively solvate the molecule through dipole-dipole interactions. Its solubility in polar protic solvents (like ethanol and methanol) will depend on the balance between the hydroxyl group's hydrogen bonding capability and the influence of the fluorine atoms. Solubility in nonpolar solvents is expected to be limited.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers to address this knowledge gap. By leveraging information from structural analogs, employing a systematic experimental protocol, and understanding the physicochemical effects of fluorination, scientists in the field of drug development and materials science can effectively determine the solubility of this compound and advance their research objectives. The provided workflow and experimental details are intended to facilitate a standardized and efficient approach to this critical physicochemical characterization.

References

The Pivotal Role of Fluorinated Benzyl Alcohols in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. Among the various fluorinated building blocks, fluorinated benzyl alcohols have emerged as particularly valuable synthons, offering a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of the applications of fluorinated benzyl alcohols in medicinal chemistry, detailing their synthesis, impact on pharmacological properties, and their role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these versatile compounds.

The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug molecule can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and small van der Waals radius of the fluorine atom can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to increased half-life and improved oral bioavailability.[1][2][3]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1][4] These modifications can fine-tune a drug's solubility, membrane permeability, and binding interactions with its biological target.[1]

-

Increased Binding Affinity: The strategic placement of fluorine can lead to favorable interactions within the target protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug.[3]

Fluorinated Benzyl Alcohols as Versatile Intermediates

Fluorinated benzyl alcohols are widely utilized as key intermediates in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[5] Their utility stems from the presence of a reactive hydroxyl group, which can be readily transformed into other functional groups, and the influential fluorinated phenyl ring.[5]

Synthesis of Fluorinated Benzyl Alcohols

Several synthetic routes are employed for the preparation of fluorinated benzyl alcohols. A common method involves the reduction of the corresponding fluorinated benzoic acid or its derivatives. For instance, 4-alkoxy-3-trifluoromethylbenzyl alcohol, a key intermediate for pharmaceutical production, can be synthesized by the reduction of the corresponding benzoic acid using diisobutylaluminum hydride.[6] Another approach is the hydrolysis of fluorinated benzylamines.[7]

A general synthetic workflow for preparing a fluorinated benzyl alcohol from a fluorinated benzonitrile is outlined below.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. wiserpub.com [wiserpub.com]

- 7. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

A Deep Dive into the Conformational Landscape of Fluorinated Benzyl Alcohols: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Its unique electronic properties can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This technical guide delves into the theoretical underpinnings of how fluorination impacts the conformational preferences of benzyl alcohols, a common motif in pharmacologically active compounds. By understanding these conformational nuances, researchers can better predict molecular behavior and design more effective therapeutic agents.

The Influence of Fluorine on Conformational Stability

Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, have revealed that the position and number of fluorine substituents on the benzyl ring dramatically alter the conformational landscape of benzyl alcohols.[1][2][3] The primary rotational degrees of freedom are the dihedral angle ϕ (Cipso-Cα-O-H) and χ (Cα-O-H-Cipso), which define the orientation of the hydroxyl group relative to the phenyl ring.

The conformational preferences are largely dictated by a delicate balance of intramolecular interactions, including:

-

Intramolecular Hydrogen Bonding (OH···F): A key interaction where the hydroxyl hydrogen forms a hydrogen bond with a nearby fluorine atom. This is particularly prominent in ortho-fluorinated benzyl alcohols.

-

Steric Repulsion: The bulky fluorine atoms can sterically hinder certain conformations, leading to a higher energy state.

-

Dipole-Dipole Interactions: The strong C-F bond dipole can interact with the C-O and O-H bond dipoles, influencing the overall conformational energy.

-